2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands, including derivatives of 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride, have been synthesized and studied for their DNA binding, nuclease activity, and cytotoxicity. These complexes demonstrate significant DNA binding propensity and show minor structural changes of calf thymus DNA, indicating potential applications in the study of DNA interactions and anticancer research (Kumar et al., 2012).
Antibacterial Activity
1‐(1H‐Indol‐3‐yl)ethanamine derivatives have been synthesized, displaying modest antibacterial activity. Some compounds, particularly those with indolic aldonitrones, effectively inhibit the Staphylococcus aureus NorA efflux pump, demonstrating potential as antibacterial agents (Héquet et al., 2014).
Catalytic Activity in Rare-Earth Metal Amido Complexes
Reactions of 2-(1H-indol-3-yl)ethanamine derivatives with rare-earth metal amides have led to the formation of novel trinuclear rare-earth metal amido complexes. These complexes demonstrate high catalytic activity for the hydrophosphonylation of aldehydes and ketones, suggesting potential applications in catalysis and material science (Yang et al., 2014).
Antimicrobial Activity
Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Kumbhare et al., 2013).
Biological Evaluation of Indole-Derived Thioureas
2-(1H-indol-3-yl)ethylthiourea derivatives have been prepared and tested for antimicrobial and antiviral activities. These compounds exhibit significant inhibition against Gram-positive cocci and display potent activity against HIV-1, indicating their potential in the development of new treatments for bacterial and viral infections (Sanna et al., 2018).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology .
Mode of Action
It is known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes, suggesting that this compound could potentially influence multiple pathways .
Result of Action
Indole derivatives are known to exhibit various biologically significant properties, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5,13H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZUMRNTJFXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182512 | |
Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-95-1 | |
Record name | 1H-Indole-3-ethanamine, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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